N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-3-chlorobenzamide
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Overview
Description
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-3-chlorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzodioxole ring, a morpholine ring, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-3-chlorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde.
Introduction of the Morpholine Ring: The benzodioxole intermediate is then reacted with morpholine to introduce the morpholine ring.
Formation of the Chlorobenzamide Moiety: The final step involves the reaction of the morpholine-substituted benzodioxole with 3-chlorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-3-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
- **N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
- **N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-3-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the chlorobenzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
Molecular Formula |
C20H21ClN2O4 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-3-chlorobenzamide |
InChI |
InChI=1S/C20H21ClN2O4/c21-16-3-1-2-15(10-16)20(24)22-12-17(23-6-8-25-9-7-23)14-4-5-18-19(11-14)27-13-26-18/h1-5,10-11,17H,6-9,12-13H2,(H,22,24) |
InChI Key |
SSNOMKWNQQWBPW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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